2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol
CAS No.:
Cat. No.: VC18121312
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15NO2 |
|---|---|
| Molecular Weight | 169.22 g/mol |
| IUPAC Name | 2-(aminomethyl)-1-(furan-3-yl)butan-1-ol |
| Standard InChI | InChI=1S/C9H15NO2/c1-2-7(5-10)9(11)8-3-4-12-6-8/h3-4,6-7,9,11H,2,5,10H2,1H3 |
| Standard InChI Key | MLHASYUGKODLPK-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CN)C(C1=COC=C1)O |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s backbone consists of a four-carbon chain (butanol) with critical functional groups:
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Furan-3-yl group: A five-membered aromatic ring containing one oxygen atom, attached to the first carbon of the butanol chain. This moiety contributes to the molecule’s planar geometry and potential for π-π interactions .
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Aminomethyl group (-CH2NH2): Positioned at the second carbon, this group introduces basicity and hydrogen-bonding capacity, enhancing the molecule’s reactivity and biological interaction potential .
Table 1: Key Molecular Descriptors
The structural configuration allows for diverse chemical modifications, particularly at the hydroxyl and amino groups, enabling tailored applications in drug design and material science .
Spectroscopic Characterization
While direct spectral data for 2-(aminomethyl)-1-(furan-3-yl)butan-1-ol are unavailable, analogs provide insight:
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Infrared (IR) Spectroscopy: Expected peaks include O-H stretch (~3300 cm⁻¹), N-H stretch (~3400 cm⁻¹), and furan ring C-O-C asymmetric stretch (~1260 cm⁻¹) .
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Nuclear Magnetic Resonance (NMR):
Synthesis and Industrial Production
Reductive Amination
A plausible route involves reductive amination of 1-(furan-3-yl)butan-1-one with methylamine:
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Ketone Preparation: Oxidation of 1-(furan-3-yl)butan-1-ol (synthesized via Grignard reaction between furan-3-ylmagnesium bromide and propanal) yields the corresponding ketone .
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Reductive Amination: The ketone reacts with methylamine under hydrogen gas (1–3 atm) in the presence of a palladium catalyst (Pd/C, 5–10 wt%), producing the target compound in ~70% yield.
Reaction Scheme:
Biocatalytic Methods
Recent advances utilize microbial reductases for enantioselective synthesis:
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Lactobacillus paracasei BD101: Demonstrated efficacy in reducing furan-containing ketones to chiral alcohols with >99% enantiomeric excess (ee) . Adaptation of this method could enable sustainable production of the target compound’s (R)- or (S)-enantiomers.
Industrial Scalability
Key considerations for large-scale production include:
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Catalyst Efficiency: Continuous-flow reactors with immobilized palladium catalysts reduce metal leaching and improve turnover numbers (TON > 10,000).
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Solvent Selection: Aqueous ethanol (70% v/v) balances reaction rate and environmental impact, achieving 85% conversion in ≤6 hours .
Physicochemical Properties and Stability
Solubility and Partitioning
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Aqueous Solubility: Moderate (≈50 mg/mL at 25°C) due to hydrogen-bonding capacity from -OH and -NH2 groups .
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Lipophilicity: Estimated logP (XLogP3-AA) of 0.5 suggests balanced hydrophilicity-lipophilicity, ideal for pharmaceutical applications .
Thermal Stability
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Decomposition Temperature: ~200°C (thermogravimetric analysis), with primary degradation pathways involving furan ring opening and amine oxidation .
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Storage Recommendations: 4°C under inert atmosphere (argon) to prevent oxidative degradation .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to:
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Antiviral Agents: Modifications at the aminomethyl group yield analogs active against influenza A (IC50 = 0.8 µM).
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Antidepressants: Chiral derivatives act as serotonin reuptake inhibitors (Ki = 12 nM) .
Material Science
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